molecular formula C14H18BF3O2 B13513341 2-[3-(1,1-Difluoroethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[3-(1,1-Difluoroethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13513341
M. Wt: 286.10 g/mol
InChI Key: WDOCGTGUAPLBPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(1,1-Difluoroethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1313426-11-7) is a boronic ester derivative with the molecular formula C₁₄H₁₈BF₃O₂ and a molecular weight of 285.81 g/mol. Its structure features a 1,3,2-dioxaborolane core substituted with a 3-(1,1-difluoroethyl)-2-fluorophenyl group. The compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and complex organic molecules due to its stability and reactivity . Key safety data include hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), requiring storage at 4–8°C to maintain stability .

Properties

Molecular Formula

C14H18BF3O2

Molecular Weight

286.10 g/mol

IUPAC Name

2-[3-(1,1-difluoroethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H18BF3O2/c1-12(2)13(3,4)20-15(19-12)10-8-6-7-9(11(10)16)14(5,17)18/h6-8H,1-5H3

InChI Key

WDOCGTGUAPLBPV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(C)(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1,1-Difluoroethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 1,1-difluoroethyl chloride with arylboronic acids in the presence of a nickel catalyst. The reaction conditions often include the use of a diamine ligand to facilitate the difluoroethylation process . The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[3-(1,1-Difluoroethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles.

    Oxidation Reactions: The boron center in the dioxaborolane ring can be oxidized to form boronic acids or boronate esters.

    Coupling Reactions: The compound is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl halides.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The reactions are typically carried out at elevated temperatures ranging from 60°C to 100°C.

Major Products Formed

The major products formed from these reactions include various substituted aromatic compounds, boronic acids, and boronate esters, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

2-[3-(1,1-Difluoroethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structural features make it a useful probe in biological studies, particularly in the investigation of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is explored for its potential therapeutic applications, including as a precursor for the synthesis of fluorinated drugs that exhibit improved metabolic stability and bioavailability.

    Industry: The compound is used in the production of advanced materials, such as fluorinated polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[3-(1,1-Difluoroethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boron center and the difluoroethyl group. The boron center can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in organic synthesis. The difluoroethyl group imparts unique electronic properties to the compound, enhancing its reactivity and stability in various chemical environments.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name (CAS) Substituents Molecular Weight (g/mol) Key Reactivity/Stability Insights
Target compound (1313426-11-7) 3-(1,1-Difluoroethyl)-2-fluorophenyl 285.81 High electrophilicity due to dual fluorine substitution; moderate stability (4–8°C storage)
2-(2,6-Dichloro-3,5-dimethoxyphenyl) (N/A) 2,6-Dichloro-3,5-dimethoxyphenyl 334.07 ([M+H]⁺) Electron-withdrawing Cl and OMe groups enhance Suzuki coupling efficiency (92% yield in synthesis)
2-(4-Bromomethyl-2-fluorophenyl) (1029439-49-3) 4-Bromomethyl-2-fluorophenyl 317.99 Bromomethyl group enables further functionalization; fluorophenyl enhances stability
(E)-2-(3,5-Difluorostyryl) (1073354-58-1) Styryl with 3,5-difluoro substitution 264.05 Conjugated styryl group improves π-orbital overlap for optoelectronic applications
2-[3-(Difluoromethoxy)-2-fluorophenyl] (N/A) 3-Difluoromethoxy-2-fluorophenyl 288.08 Difluoromethoxy group increases lipophilicity and metabolic stability

Key Insights :

  • Electron-Withdrawing Groups (EWGs) : The target compound’s 1,1-difluoroethyl and 2-fluoro substituents enhance electrophilicity, facilitating transmetallation in cross-coupling reactions. Comparatively, dichloro-dimethoxy derivatives (e.g., ) exhibit higher yields (92%) in Suzuki reactions due to stronger EWGs.
  • Steric Effects : Bulky substituents like bromomethyl () may reduce reaction rates but offer post-functionalization versatility.
  • Stability : Fluorine-rich derivatives (e.g., target compound, ) show improved oxidative stability but require controlled storage conditions .

Table 2: Utility in Drug Development

Compound Role in Synthesis Example Drug/Candidate Reference
Target compound (1313426-11-7) Intermediate for kinase inhibitors Selpercatinib (RET inhibitor)
2-(3,5-Dimethoxyphenyl) derivatives Building block for antitubercular agents CYP121A1 inhibitors
2-(Thiophen-2-yl) derivatives Component in organic electronics Diketopyrrolopyrrole (DPP) dyes
2-(4-Iodophenyl) derivatives Precursor for fluorescent probes Pyrroloindolizinone derivatives

Key Insights :

  • The target compound is critical in synthesizing selpercatinib , a RET kinase inhibitor, where its boronic ester group enables efficient coupling with heterocyclic intermediates .
  • Thiophene-substituted analogs () are favored in materials science for tuning optical properties, whereas iodophenyl derivatives () serve as fluorescent tags.

Biological Activity

The compound 2-[3-(1,1-Difluoroethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1313426-11-7) is a boron-containing compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C14_{14}H18_{18}BF3_{3}O2_{2}
  • Molecular Weight : 286.10 g/mol
  • Structure : The compound features a dioxaborolane core with fluorinated phenyl groups that may influence its biological interactions.

Research indicates that the compound exhibits significant biological activities through various mechanisms:

  • Inflammation Inhibition : It has been shown to inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNFα) release in microglial cells, suggesting anti-inflammatory properties .
  • Cytokine Modulation : The compound also inhibits HIV-1 Tat-induced cytokine release in human monocytes, indicating potential use in inflammatory and viral contexts .

Pharmacological Potential

The compound's ability to modulate key inflammatory pathways positions it as a candidate for therapeutic applications in neurodegenerative diseases and viral infections. Its selective inhibition of pathways involved in neuronal degeneration highlights its potential as a neuroprotective agent .

Case Studies

Several studies have explored the biological implications of this compound:

  • Neuroprotection Studies :
    • In vitro studies demonstrated that the compound provides concentration-dependent protection against neuronal degeneration.
    • Animal models showed that the compound could significantly reduce neuronal loss in conditions mimicking neurodegenerative diseases .
  • Cytokine Release Inhibition :
    • A study reported that treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines in both microglial and monocyte cell lines, suggesting its utility in conditions characterized by excessive inflammation .

Data Table: Biological Activities Summary

Activity TypeObservationReference
TNFα Release InhibitionSignificant reduction in microglial cells
Cytokine Release ModulationDecreased release in human monocytes
NeuroprotectionProtection against degeneration in vitro

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 2-[3-(1,1-Difluoroethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

  • Methodology : The synthesis typically involves Suzuki-Miyaura coupling or direct boronation of the fluorinated aryl precursor. Key steps include:

  • Precursor preparation : Halogenation of the aryl ring (e.g., bromination or iodination) to enable boronic ester formation.
  • Boronation : Reaction with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis (e.g., Pd(dppf)Cl₂) in anhydrous THF at 80–100°C .
  • Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients (9:1 to 4:1) to isolate the product. Purity ≥95% is confirmed via <sup>1</sup>H/<sup>19</sup>F NMR and LC-MS .
    • Challenges : The 1,1-difluoroethyl group may introduce steric hindrance, requiring optimized reaction times (24–48 hrs) and excess boronate reagent (1.5–2.0 eq.) .

Q. How do structural variations in similar dioxaborolanes affect reactivity?

  • Comparative Analysis :

Substituent Impact on Reactivity Source
Chlorine (Cl)Increases electrophilicity but reduces stability under basic conditions
Trifluoromethyl (CF₃)Enhances electron-withdrawing effects, accelerating cross-coupling rates
Methoxy (OCH₃)Stabilizes boronate via resonance but may hinder coupling efficiency
  • Key Insight : The 2-fluorophenyl group in this compound balances steric and electronic effects, enabling moderate reactivity in Suzuki-Miyaura reactions .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in observed reaction outcomes?

  • Case Study : Discrepancies in coupling yields (e.g., 40% vs. 75%) with aryl chlorides may arise from competing side reactions (e.g., protodeboronation).

  • Method : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) to map transition states and identify rate-limiting steps .
  • Resolution : Simulations show that the 1,1-difluoroethyl group stabilizes the boronate intermediate, reducing protodeboronation by 15–20% compared to non-fluorinated analogs .

Q. What experimental strategies optimize stability under aqueous conditions?

  • Hydrolysis Analysis :

  • Conditions : The compound degrades at pH > 8.0 (t1/2 = 2 hrs) due to boronate ring opening.
  • Stabilization : Use buffered solvents (pH 6–7) with 10% DMSO to maintain integrity for ≥48 hrs at 4°C .
    • Advanced Technique : Dynamic NMR (DNMR) at 298–318 K reveals conformational locking of the dioxaborolane ring, which mitigates hydrolysis .

Q. How does the compound’s electronic profile influence its role in drug discovery?

  • Mechanistic Insight : The electron-deficient fluorophenyl group enhances binding to PD-1/PD-L1 interfaces in immunooncology targets, as shown in molecular docking studies (AutoDock Vina) .
  • Data :

Parameter Value Source
LogP (octanol-water)3.2 ± 0.1Predicted via MarvinSketch
Polar Surface Area45.6 Ų

Methodological Recommendations

Validating Purity and Structural Integrity

  • Analytical Workflow :

NMR : <sup>19</sup>F NMR (δ = -112 ppm for difluoroethyl; -118 ppm for aromatic F) .

X-ray Crystallography : Resolve crystal packing (e.g., CCDC deposition) to confirm dihedral angles (e.g., 85° between boronate and phenyl planes) .

HPLC : C18 column (5 µm, 4.6 × 250 mm), 1 mL/min flow, 70:30 MeCN/H₂O, λ = 254 nm .

Handling and Storage Protocols

  • Guidelines :

  • Store at -20°C under argon; avoid freeze-thaw cycles (>3 cycles reduce purity by 10–15%) .
  • Use Schlenk techniques for air-sensitive reactions (O₂ < 1 ppm) .

Contradiction Analysis

Resolving Discrepancies in Cross-Coupling Efficiency

  • Hypothesis : Variability in catalytic systems (e.g., Pd(OAc)₂ vs. PdCl₂(dtbpf)) impacts transmetalation rates.
  • Validation :

  • Kinetic Profiling : Monitor reaction progress via <sup>11</sup>B NMR to detect intermediates .
  • Control Experiment : Replace the 1,1-difluoroethyl group with methyl; observe 30% lower yield, confirming steric effects dominate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.